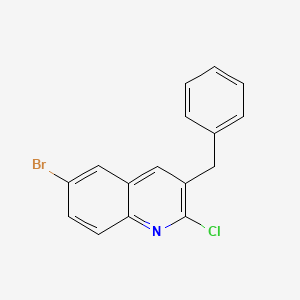

3-Benzyl-6-bromo-2-chloroquinoline

Vue d'ensemble

Description

3-Benzyl-6-bromo-2-chloroquinoline is a chemical compound with the CAS number 654655-68-2 . It is a light yellow to yellow powder or crystal . This compound is an intermediate in the synthesis of (αS,βR)-Bedaquiline (B119540), a diarylquinoline derivative that acts as a mycobacterial inhibitor . Bedaquiline shows promise as a potential drug in the treatment of tuberculosis .

Synthesis Analysis

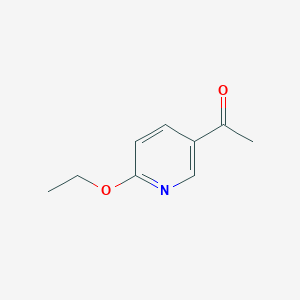

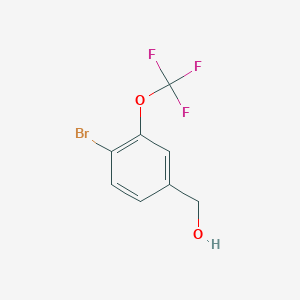

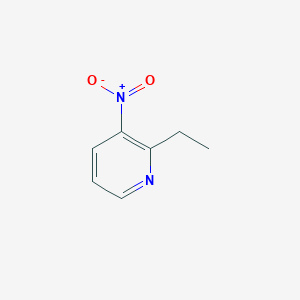

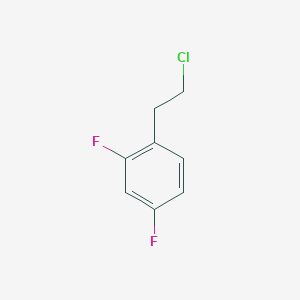

The synthesis of this compound involves several steps. One method involves the reaction of phenylpropionyl chloride with p-bromoaniline to obtain N-(4-bromophenyl) phenylacrylamide. This compound then undergoes a Vilsmeier-Haake reaction with phosphorus oxychloride and N, N-dimethylformamide to generate this compound .Molecular Structure Analysis

The molecular formula of this compound is C16H11BrClN . It has a molecular weight of 332.63 . The InChI code for this compound is 1S/C16H11BrClN/c17-14-6-7-15-12(10-14)9-13(16(18)19-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 .Chemical Reactions Analysis

This compound is an important intermediate in the synthesis of Bedaquiline, a potential drug for the treatment of tuberculosis . It can react with sodium methoxide in dry methanol to produce 3-benzyl-6-bromo-2-methoxyquinoline .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 435.9±40.0 °C at 760 mmHg . The compound is a light yellow to yellow powder or crystal . It has a flash point of 217.4±27.3 °C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

3-Benzyl-6-bromo-2-chloroquinoline is an important intermediate in synthesizing aryl quinoline compounds. A study by Zhou et al. (2022) focused on its synthesis and structural confirmation using techniques like FTIR, NMR, and mass spectrometry. Single crystals were analyzed using X-ray diffraction, and their molecular structures were calculated using density functional theory (DFT), showing consistency with the crystal structures. This research revealed some physicochemical properties of the compounds through molecular electrostatic potential and frontier molecular orbitals investigations (Zhou et al., 2022).

Antimicrobial and Antitubercular Activity

The antimycobacterial activity of this compound derivatives has been explored. Upadhayaya et al. (2009) synthesized and evaluated a series of these derivatives against Mycobacterium tuberculosis, finding that some compounds exhibited significant growth inhibition, suggesting their potential as antitubercular agents (Upadhayaya et al., 2009). Additionally, a study by Patel et al. (2006) explored the synthesis of newer quinazolinones and evaluated their antimicrobial activity, highlighting the biological significance of these compounds (Patel et al., 2006).

Antiviral and Cytotoxic Activities

The antiviral and cytotoxic activities of this compound derivatives have been investigated. For instance, Selvam et al. (2010) synthesized novel quinazolin-4(3H)-ones and evaluated their in vitro antiviral activity against HIV, HSV, and vaccinia viruses. They found that certain derivatives exhibited distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses (Selvam et al., 2010).

Development of Anti-Tuberculosis Drugs

This compound has been instrumental in the development of new anti-tuberculosis drugs. A study by Omelkov et al. (2020) described the synthesis of derivatives of this compound, leading to the creation of Bedaqueline®, a novel anti-TB drug, highlighting its significance in pharmaceutical research (Omelkov et al., 2020).

Potential in Cancer Research

Ghanei et al. (2016) investigated derivatives of 2-chloroquinoline for their potential as human AKT1 inhibitors, an enzyme related to cancer complications. They synthesized and theoretically evaluated a series of derivatives, highlighting the biological importance of these compounds in cancer research (Ghanei et al., 2016).

Mécanisme D'action

Target of Action

It is known to be an intermediate in the synthesis of bedaquiline , a diarylquinoline derivative that acts as a mycobacterial inhibitor .

Mode of Action

As an intermediate in the synthesis of Bedaquiline , it may contribute to the overall mechanism of action of the final compound.

Biochemical Pathways

As an intermediate in the synthesis of bedaquiline , it may play a role in the pathways affected by this drug.

Result of Action

As an intermediate in the synthesis of Bedaquiline , it may contribute to the overall effects of the final compound.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-benzyl-6-bromo-2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClN/c17-14-6-7-15-12(10-14)9-13(16(18)19-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXUDVNBDYIJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=C3C=CC(=CC3=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726806 | |

| Record name | 3-Benzyl-6-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

654655-68-2 | |

| Record name | 3-Benzyl-6-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to confirm the structure of 3-Benzyl-6-bromo-2-chloroquinoline?

A1: The researchers utilized a combination of spectroscopic techniques to confirm the structure of this compound. These techniques included Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C NMR), and mass spectrometry. [] You can access the paper detailing this research here:

Q2: How does the computationally predicted structure of this compound compare to the experimentally determined crystal structure?

A2: Density functional theory (DFT) calculations were employed to predict the molecular structure of this compound. The study found that the DFT-optimized structure showed good agreement with the structure obtained through single-crystal X-ray diffraction. This consistency between computational modeling and experimental results strengthens the validity of both approaches in characterizing the molecule. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)